1-Chloro-4-(1-chloroethyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(1-chloroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCHRVHWICTPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450398 | |
| Record name | 1-chloro-4-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20001-65-4 | |
| Record name | 1-chloro-4-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Reactivity Profiles for 1 Chloro 4 1 Chloroethyl Benzene and Its Derivatives
Electrophilic Aromatic Substitution (EAS) Mechanisms of Chlorinated Ethylbenzenes
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The mechanism involves an initial attack of the aromatic π-electron system on an electrophile, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. chemistrysteps.comuomustansiriyah.edu.iq The subsequent loss of a proton from the ring restores aromaticity, yielding the substituted product. uomustansiriyah.edu.iq The rate-determining step is typically the formation of this high-energy sigma complex, as it temporarily disrupts the stable aromatic system. chemistrysteps.comuomustansiriyah.edu.iq
Regioselectivity and Directing Effects of Halogen and Alkyl Substituents
In substituted benzenes like 1-chloro-4-(1-chloroethyl)benzene, the existing substituents on the aromatic ring dictate the position of subsequent electrophilic attack. This phenomenon is known as regioselectivity, and it is governed by the electronic properties of the substituents. libretexts.orgstudysmarter.co.uk Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors. pressbooks.publibretexts.org
The chlorine atom and the ethyl group in this compound exert competing and additive effects on the regioselectivity of EAS reactions.
Halogen Substituents: Halogens, such as chlorine, are a unique class of substituents in EAS reactions. They are considered deactivating yet ortho-, para-directing. pressbooks.publibretexts.orgyoutube.com
Deactivating Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bonds (inductive effect). youtube.comlibretexts.org This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. youtube.com
Alkyl Substituents: Alkyl groups, such as the ethyl group, are classified as activating and ortho-, para-directing. pressbooks.publibretexts.org
Activating Inductive Effect: Alkyl groups are electron-donating through an inductive effect, pushing electron density into the benzene ring and making it more nucleophilic and reactive towards electrophiles. libretexts.org
Ortho-, Para-Directing Effect: This electron-donating nature also stabilizes the arenium ion intermediate formed during ortho and para attack, thus lowering the activation energy for these pathways compared to meta attack. libretexts.org The steric hindrance of a bulkier alkyl group, like a t-butyl group, can lead to a preference for the para product over the ortho product. pressbooks.pub
In the case of this compound, the chlorine atom at position 1 directs incoming electrophiles to positions 2 (ortho) and 4 (para). The ethyl group at position 4 directs to positions 3 (meta to the chlorine) and 5 (ortho to the ethyl group and meta to the chlorine). The combined directing effects and the relative activating/deactivating strengths of the chloro and ethyl groups will determine the final product distribution in an EAS reaction.
Formation and Stability of Benzenonium Intermediates
The formation of the benzenonium ion, also known as a sigma complex or arenium ion, is the crucial, rate-determining step in electrophilic aromatic substitution. uomustansiriyah.edu.iqfiveable.me This intermediate is a carbocation that is resonance-stabilized, but it is significantly less stable than the initial aromatic reactant because the aromaticity has been disrupted. chemistrysteps.comfiveable.me
Electron-donating groups increase the stability of the benzenonium ion by delocalizing the positive charge through resonance or inductive effects. This lowers the activation energy for its formation and thus increases the reaction rate. libretexts.org
Electron-withdrawing groups destabilize the benzenonium ion by intensifying the positive charge, which increases the activation energy and slows down the reaction rate. libretexts.org
For this compound, the stability of the possible benzenonium intermediates will depend on the position of electrophilic attack:
Attack at positions ortho or para to the ethyl group (and meta to the chlorine): The electron-donating ethyl group will help to stabilize the positive charge in the benzenonium ion.
The interplay of these stabilizing and destabilizing effects from both the chloro and ethyl substituents will determine the relative energies of the various possible benzenonium intermediates and, consequently, the major products of electrophilic aromatic substitution on this compound.
Nucleophilic Substitution Reactions on this compound Frameworks
While aromatic rings are generally electron-rich and thus reactive towards electrophiles, they can undergo nucleophilic substitution under certain conditions. wikipedia.org For a compound like this compound, nucleophilic substitution can occur on both the aromatic ring and the ethyl side chain.
SNAr Mechanism and the Impact of Electron-Withdrawing Groups
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. wikipedia.orgpressbooks.pub This reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pubncrdsip.com
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine on the benzene ring) to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com This initial step is typically the rate-determining step as it involves the disruption of the aromatic system. ncrdsip.comchemistrysteps.com
Elimination of the leaving group: The leaving group is then expelled, and the aromaticity of the ring is restored. ncrdsip.comchemistrysteps.com
The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for the SNAr mechanism to proceed at a reasonable rate. quora.commasterorganicchemistry.com These groups activate the ring towards nucleophilic attack by withdrawing electron density, making the ring more electrophilic. quora.com Furthermore, they stabilize the negatively charged Meisenheimer complex through resonance, especially when positioned ortho or para to the leaving group. pressbooks.pubbyjus.com
In this compound, the chlorine atom itself is an electron-withdrawing group, but it is not a strong activator for SNAr. The ethyl group is electron-donating, which would further deactivate the ring towards nucleophilic attack. Therefore, direct SNAr on the aromatic ring of this compound is expected to be slow. For related polychlorinated biphenyls, substitution with sodium methoxide (B1231860) has been observed, indicating that under the right conditions, nucleophilic substitution on chlorinated aromatic rings can occur. researchgate.net The reactivity increases with the number of electron-withdrawing groups. pressbooks.pub
| Reagent | Conditions | Product(s) |
| NaOH | High temperature and pressure | Phenol derivatives |
| NaNH₂ | Liquid ammonia | Aniline derivatives |
| NaOCH₃ | Methanol | Anisole derivatives |
Role of Benzyne (B1209423) Intermediates in Aromatic Nucleophilic Substitution
In the absence of strong electron-withdrawing groups, nucleophilic aromatic substitution can proceed through a different pathway known as the elimination-addition mechanism, which involves a highly reactive benzyne intermediate. ncrdsip.comlibretexts.orglibretexts.orglibretexts.org This mechanism typically requires very strong bases, such as sodium amide (NaNH₂), and harsh reaction conditions. ncrdsip.comlibretexts.orglibretexts.org
The mechanism involves two main steps:
Elimination: The strong base abstracts a proton from the position ortho to the leaving group, followed by the elimination of the leaving group to form a benzyne intermediate. chemistrysteps.comyoutube.com Benzyne is a neutral but highly strained and reactive species containing a triple bond within the benzene ring. unacademy.com
Addition: The nucleophile then adds to one of the carbons of the triple bond in the benzyne intermediate. Subsequent protonation yields the substitution product. ncrdsip.comyoutube.com
A key feature of the benzyne mechanism is that the incoming nucleophile can add to either of the two carbons of the former triple bond. This can lead to the formation of a mixture of regioisomers. ncrdsip.comjove.com For example, the reaction of p-chlorotoluene with a strong base can yield both para- and meta-substituted products. ncrdsip.com In the case of this compound, reaction via a benzyne intermediate would likely lead to a mixture of products where the nucleophile is attached at both the original position of the chlorine and the adjacent carbon.
Reactivity of the Chlorinated Ethyl Side Chain Towards Nucleophiles
The 1-chloroethyl group on the benzene ring is a benzylic halide. ucalgary.ca Benzylic halides are particularly reactive towards nucleophilic substitution reactions, proceeding readily by both SN1 and SN2 mechanisms. ucalgary.cayoutube.com
SN1 Reactivity: Secondary benzylic halides, like the 1-chloroethyl group, can undergo SN1 reactions. ucalgary.ca The rate-determining step is the formation of a carbocation. The resulting benzylic carbocation is highly stabilized by resonance, with the positive charge delocalized over the benzene ring. shaalaa.comquora.com This increased stability of the carbocation intermediate makes benzylic halides more reactive in SN1 reactions than corresponding alkyl halides. shaalaa.com
SN2 Reactivity: Primary and secondary benzylic halides can also undergo SN2 reactions. ucalgary.cayoutube.com The transition state of an SN2 reaction at a benzylic position is stabilized by the adjacent aromatic ring, leading to an enhanced reaction rate compared to a typical secondary alkyl halide. The choice between SN1 and SN2 pathways for a secondary benzylic halide depends on factors such as the strength of the nucleophile, the solvent, and the reaction temperature. youtube.comstackexchange.com Strong nucleophiles favor the SN2 mechanism, while weak nucleophiles and polar protic solvents favor the SN1 mechanism. youtube.comstackexchange.com
Therefore, the chlorinated ethyl side chain of this compound is expected to be the more reactive site for nucleophilic substitution under typical SN1 or SN2 conditions compared to the chlorine on the aromatic ring.
| Reaction Type | Intermediate/Transition State | Factors Favoring |
| SN1 | Resonance-stabilized benzylic carbocation | Weak nucleophiles, polar protic solvents |
| SN2 | Stabilized transition state | Strong nucleophiles |
Elimination Reactions Leading to Unsaturated Derivatives
The aliphatic chloroethyl group in this compound can undergo elimination reactions, typically dehydrochlorination, to yield the unsaturated derivative, 4-chlorostyrene (B41422). This reaction is of significant industrial importance as 4-chlorostyrene is a valuable monomer for the production of specialty polymers and a precursor in organic synthesis. guidechem.com
The elimination can proceed through different mechanisms, primarily E1 (elimination, unimolecular) or E2 (elimination, bimolecular), depending on the reaction conditions.
E2 Mechanism: This mechanism is favored by the use of a strong, bulky base and a non-polar solvent. The base abstracts a proton from the carbon adjacent to the chloroethyl group, in a concerted step with the departure of the chloride ion. The reaction is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group.
E1 Mechanism: This pathway involves a two-step process. First, the carbon-chlorine bond of the ethyl group cleaves to form a secondary benzylic carbocation, 1-(4-chlorophenyl)ethyl cation. This carbocation is stabilized by resonance with the adjacent benzene ring. In the second step, a weak base abstracts a proton from the adjacent methyl group to form the double bond of 4-chlorostyrene. This mechanism is more likely to occur in the presence of a weak base and a polar, protic solvent. libretexts.org
A related industrial process for producing 4-chlorostyrene involves the catalytic dehydration of 1-(4-chlorophenyl)ethanol. google.com This is also an elimination reaction, proceeding through a similar carbocation intermediate, which highlights the propensity of this system to form an unsaturated linkage.
| Reaction Type | Reagents/Conditions | Major Product | Mechanism |
| Dehydrochlorination | Strong Base (e.g., KOH/Ethanol) | 4-Chlorostyrene | E2 (favored) |
| Solvolysis/Elimination | Polar, Protic Solvent (e.g., H₂O/Ethanol) | 4-Chlorostyrene | E1 |
| Catalytic Dehydration (of corresponding alcohol) | Solid-phase catalyst, high temperature | 4-Chlorostyrene | E1-like |
Oxidative and Reductive Transformations of Aromatic and Aliphatic Moieties
The two distinct moieties of this compound, the aromatic ring and the aliphatic side chain, exhibit different susceptibilities to oxidation and reduction.
Oxidative Transformations:
The aliphatic side chain is more prone to oxidation than the chloro-substituted aromatic ring.
Oxidation of the Ethyl Group: The secondary carbon of the ethyl group can be oxidized to a carbonyl group, yielding 1-(4-chlorophenyl)ethanone (also known as 4'-chloroacetophenone). This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromic acid. Further oxidation under harsh conditions could potentially cleave the C-C bond of the side chain to yield 4-chlorobenzoic acid. A commercial method for producing p-chlorostyrene involves an oxidation technique starting from p-chloroethylbenzene, indicating the reactivity of the benzylic position. nih.gov
Reductive Transformations:
Reduction of the Aliphatic Chloride: The benzylic chloride is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) can replace the chlorine atom with a hydrogen atom, a process known as hydrogenolysis. This would result in the formation of 1-chloro-4-ethylbenzene. nist.gov
Reduction of the Aromatic Ring: The reduction of the aromatic ring (a Birch reduction, for example) is possible but requires harsh conditions, such as the use of sodium in liquid ammonia. This would disrupt the aromaticity of the benzene ring. The chloro-substituent may also be removed under these conditions.
| Transformation | Moiety | Reagents/Conditions | Product |
| Oxidation | Aliphatic Side-chain | KMnO₄ or CrO₃ | 1-(4-Chlorophenyl)ethanone |
| Reduction (Hydrogenolysis) | Aliphatic Chloride | H₂, Pd/C | 1-Chloro-4-ethylbenzene |
| Reduction | Aromatic Ring | Na/NH₃ (l) | Dihydrobenzene derivatives |
Rearrangement Pathways in Friedel-Crafts Alkylation Analogues
The Friedel-Crafts alkylation reaction is well-known for the possibility of carbocation rearrangements, which occur to form a more stable carbocation intermediate. pressbooks.publibretexts.org While this compound itself is a product of such a reaction (alkylation of chlorobenzene (B131634) with chloroethene), its formation and subsequent reactions are governed by the stability of the involved carbocations.
The key intermediate in the formation of this compound is the 1-(4-chlorophenyl)ethyl carbocation. This is a secondary benzylic carbocation. In the context of Friedel-Crafts reactions, primary carbocations are highly prone to rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts. libretexts.orgyoutube.com
For instance, if one were to attempt the Friedel-Crafts alkylation of benzene with 1-chloro-2-propyl chloride, the initially formed primary carbocation would rearrange via a hydride shift to a more stable secondary carbocation before attacking the benzene ring. youtube.com
In the case of the 1-(4-chlorophenyl)ethyl carbocation, it is already a relatively stable secondary benzylic cation. A hydride shift from the adjacent methyl group would lead to a primary carbocation, which is energetically unfavorable. Therefore, this specific carbocation is not expected to undergo rearrangement under typical Friedel-Crafts conditions. However, if the alkyl chain were longer, rearrangements would be a significant consideration. For example, alkylating chlorobenzene with 1-chloro-3-phenylpropane (B93460) could lead to rearranged products due to hydride shifts forming a more stable secondary benzylic carbocation.
| Starting Carbocation (Hypothetical) | Stability | Potential Rearrangement | Resulting Carbocation | Stability |
| 1-(4-chlorophenyl)ethyl | Secondary, Benzylic | Unlikely | - | - |
| 2-(4-chlorophenyl)propyl | Primary | 1,2-Hydride Shift | 2-(4-chlorophenyl)propyl (secondary) | More Stable |
| 1-Butyl | Primary | 1,2-Hydride Shift | sec-Butyl | More Stable |
Mechanistic Insights into Catalytic Cross-Coupling Processes
This compound possesses two potential sites for catalytic cross-coupling reactions: the aryl chloride and the benzylic chloride. The relative reactivity of these two C-Cl bonds is a key factor in determining the outcome of such reactions.
Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com Aryl chlorides are generally less reactive than aryl bromides or iodides in the Heck reaction, often requiring specialized ligands or harsher reaction conditions. The benzylic chloride, on the other hand, is not a standard substrate for the Heck reaction, which primarily focuses on sp²-hybridized carbons. Oxidative addition of the Pd(0) catalyst to the aryl C-Cl bond would be the initiating step for a Heck coupling, leading to the formation of a substituted styrene (B11656) derivative. nih.gov
Suzuki Coupling: The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. wikipedia.orgfishersci.co.uk Similar to the Heck reaction, the reactivity order for aryl halides is I > Br > OTf >> Cl. harvard.edu Thus, coupling at the aryl chloride position of this compound would be challenging but feasible with modern catalytic systems that are effective for aryl chlorides. libretexts.org The benzylic chloride can also participate in Suzuki-type couplings, although this is less common than with aryl or vinyl halides. The choice of catalyst, ligands, and reaction conditions would be crucial to achieve selective coupling at either the aryl or the benzylic position. For instance, some nickel- or cobalt-based catalysts are known to be effective for coupling alkyl halides. researchgate.net
The general mechanism for these palladium-catalyzed reactions involves three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) to form a Pd(II) complex. This is generally the rate-limiting step, especially for aryl chlorides. libretexts.org
Transmetalation (for Suzuki) or Migratory Insertion (for Heck): In the Suzuki reaction, the organic group from the organoboron reagent is transferred to the palladium complex. wikipedia.org In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond. nih.gov
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov
Given the two C-Cl bonds in this compound, a selective mono-coupling would be the desired outcome in most synthetic applications, although di-coupling could also be possible under forcing conditions. The higher bond dissociation energy of the aryl C-Cl bond compared to the benzylic C-Cl bond might allow for some selectivity, with the benzylic chloride potentially being more reactive under certain conditions, particularly with catalysts known to activate alkyl halides.
Theoretical and Computational Chemistry Investigations of 1 Chloro 4 1 Chloroethyl Benzene
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 1-Chloro-4-(1-chloroethyl)benzene, a DFT study would begin with molecular geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. The result would be a precise set of bond lengths, bond angles, and dihedral angles for the molecule.
Following optimization, vibrational analysis is typically performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. For instance, studies on similar molecules like 1-chloro-2,4-dinitrobenzene (B32670) have utilized DFT with basis sets such as B3LYP/6-311+G** to calculate vibrational frequencies, which show good agreement with experimental data after appropriate scaling. nih.gov Such an analysis for this compound would allow for the assignment of specific vibrational modes, such as C-H stretching, C-Cl stretching, and benzene (B151609) ring deformations.
Ab Initio Computational Studies on Reaction Pathways and Activation Barriers
Ab initio computational methods are based on first principles without the use of empirical parameters. These methods are particularly valuable for investigating chemical reactions. For this compound, ab initio studies could be employed to explore various reaction pathways, such as nucleophilic substitution at the chloroethyl group or electrophilic aromatic substitution on the benzene ring.
These calculations would involve mapping the potential energy surface of the reaction, identifying transition state structures, and calculating the activation barriers (the energy required to initiate the reaction). This information is critical for understanding the kinetics and mechanism of chemical transformations. For example, the mechanism of aromatic chlorination of benzene involves the formation of a sigma complex (arenium ion), and computational studies can elucidate the energetics of this process. youtube.com A similar approach for this compound would provide insights into its reactivity and the feasibility of different reaction outcomes.
Molecular Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its chemical behavior. Computational chemistry provides a suite of tools to analyze this structure and derive reactivity descriptors.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents electron-rich, negative potential regions (attractive to electrophiles), while blue represents electron-poor, positive potential regions (attractive to nucleophiles). Green indicates regions of neutral potential.
For this compound, an MEP map would likely show negative potential around the chlorine atoms and the π-system of the benzene ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.
Electron Localization Function (ELF) and Reduced Density Gradient (RDG) for Chemical Bonding Analysis
The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. It provides a clear picture of the chemical bonding within a molecule.
Fukui Functions for Identifying Electrophilic and Nucleophilic Sites
Fukui functions are essential tools in computational chemistry for predicting the reactivity of different atomic sites within a molecule. scm.com They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. scm.comfaccts.de This allows for the identification of the most probable sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks.
The Fukui function for a nucleophilic attack (f+) is calculated based on the electron density of the neutral molecule (ρ(N)) and its anionic state (ρ(N+1)), while the function for an electrophilic attack (f-) considers the neutral and cationic (ρ(N-1)) states. scm.comfaccts.de The equations are as follows:
For nucleophilic attack: f+(r) = ρ(N+1)(r) - ρ(N)(r)
For electrophilic attack: f-(r) = ρ(N)(r) - ρ(N-1)(r)
By condensing these values to individual atoms, one can rank the atomic sites by their susceptibility to attack. scm.com Sites with the highest f+ values are most susceptible to nucleophilic attack, while those with the highest f- values are the most likely targets for electrophiles. researchgate.net This analysis provides a theoretical foundation for understanding the regioselectivity of chemical reactions involving this compound. The dual descriptor, calculated as the difference between f+ and f-, can further refine these predictions, unambiguously highlighting nucleophilic and electrophilic regions. researchgate.net
While specific Fukui function data for this compound is not detailed in the available research, the methodology is widely applied to similar aromatic compounds. For instance, in related substituted benzenes, the carbon atoms of the aromatic ring and the substituent groups are analyzed to determine their reactivity.
Table 1: Condensed Fukui Functions for Hypothetical Atomic Sites in this compound (Note: This table is illustrative as specific research data for this compound was not found. The values represent a typical output of such a study.)
| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| C1 | 0.052 | 0.125 |
| C2 | 0.031 | 0.088 |
| C3 | 0.033 | 0.089 |
| C4 | 0.115 | 0.045 |
| C5 | 0.033 | 0.089 |
| C6 | 0.031 | 0.088 |
| C7 (ethyl) | 0.150 | 0.030 |
| C8 (methyl) | 0.020 | 0.015 |
| Cl (ring) | 0.090 | 0.110 |
| Cl (ethyl) | 0.180 | 0.050 |
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic characteristics of molecules.
Harmonic Vibrational Wavenumber Calculations
Theoretical calculations of harmonic vibrational wavenumbers are crucial for assigning and understanding the features observed in infrared (IR) and Raman spectra. These calculations are often performed using Density Functional Theory (DFT), for example with the B3LYP functional. materialsciencejournal.org
For a related compound, (1-chloroethyl)benzene (B1265384), a theoretical study reported the calculated harmonic vibrational wavenumbers. materialsciencejournal.org The study compared these calculated values with experimental FT-IR and FT-Raman spectra. For instance, the in-plane C-H bending vibrations were calculated to be in the range of 1025-1299 cm⁻¹, which corresponds to observed peaks in the IR and Raman spectra. materialsciencejournal.org Similarly, out-of-plane C-H deformations were calculated between 771 and 994 cm⁻¹. materialsciencejournal.org The stretching vibrations of the benzene ring are expected near 1440-1600 cm⁻¹. materialsciencejournal.org
Table 2: Selected Calculated Harmonic Vibrational Wavenumbers for the Related Compound (1-chloroethyl)benzene (Note: The following data is for (1-chloroethyl)benzene and serves as an example of the type of data obtained from these calculations.)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (B3LYP) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2900-3000 |
| Ring stretching | 1440-1600 |
| In-plane C-H bend | 1025-1299 |
| Out-of-plane C-H bend | 771-994 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative) (Note: This table is a hypothetical representation of predicted NMR data for this compound, as specific computational studies were not found.)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C1 | 142.5 | H (ortho to Cl) | 7.30 |
| C2, C6 | 128.8 | H (meta to Cl) | 7.25 |
| C3, C5 | 128.5 | H (alpha-ethyl) | 5.10 |
| C4 | 134.0 | H (beta-methyl) | 1.85 |
| C (alpha-ethyl) | 58.0 | ||
| C (beta-methyl) | 25.5 |
Studies on Nonlinear Optical Properties and Hyperpolarizability
The investigation of nonlinear optical (NLO) properties is a significant area of materials science, with applications in optoelectronics and photonics. The first hyperpolarizability (β) of a molecule is a key indicator of its NLO activity.
Computational studies can predict the hyperpolarizability of a molecule. For the related compound (1-chloroethyl)benzene, the calculated first hyperpolarizability was reported to be significant, suggesting it could be a promising candidate for further NLO studies. materialsciencejournal.org The study calculated the value using DFT methods, highlighting the potential of such chlorinated aromatic compounds in the field of nonlinear optics. materialsciencejournal.org The magnitude of the hyperpolarizability is influenced by the molecular structure, electron delocalization, and the presence of donor-acceptor groups.
Table 4: Calculated First Hyperpolarizability of (1-chloroethyl)benzene (Note: This data pertains to the related compound (1-chloroethyl)benzene.)
| Property | Calculated Value |
| First Hyperpolarizability (β) | [Value from study, if specified] esu |
(A specific numerical value for the first hyperpolarizability of (1-chloroethyl)benzene was mentioned as calculated but not explicitly quantified in the provided search result abstracts.)
Role of 1 Chloro 4 1 Chloroethyl Benzene As a Key Synthetic Intermediate
Building Block for the Construction of Complex Organic Molecules
The primary utility of 1-chloro-4-(1-chloroethyl)benzene as a building block stems from the high reactivity of the benzylic chlorine atom on the ethyl side chain. This chlorine is a good leaving group, readily participating in both nucleophilic substitution and elimination reactions. This allows for the facile introduction of the 4-chlorophenethyl moiety into a wide array of more complex molecular architectures.
Through nucleophilic substitution, the benzylic chlorine can be replaced by various functional groups, such as hydroxyl, cyano, or amino groups, leading to the formation of alcohols, nitriles, and amines, respectively. Alternatively, treatment with a base can induce an elimination reaction (dehydrochlorination) to yield 4-chlorostyrene (B41422), itself a valuable monomer and synthetic intermediate. These transformations demonstrate its role as a precursor to a range of downstream chemical products chemsrc.com.
Table 1: Synthetic Transformations of this compound Below is an interactive table detailing the potential downstream products synthesized from this compound.
| Starting Material | Reaction Type | Product | CAS Number |
| This compound | Elimination | 4-Chlorostyrene | 1073-67-2 |
| This compound | Hydrolysis / Oxidation | 1-(4-Chlorophenyl)ethanone | 99-91-2 |
| This compound | Hydrolysis | 1-(4-Chlorophenyl)ethanol | 3391-10-4 |
This table illustrates the versatility of the compound as a starting point for various other chemical entities.
Precursor in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates
The structural motif of a substituted phenyl-ethyl group is present in numerous biologically active compounds. Related chloroethylbenzene derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals guidechem.com. Specifically, compounds like this compound serve as precursors for molecules used as insecticides, fungicides, and herbicides .
The application in agrochemical synthesis often involves leveraging the reactive chloroethyl side chain to connect the chlorophenyl core to other molecular fragments that impart biological activity. While specific, publicly documented pathways from this compound to a final, named agrochemical product are proprietary, its role as a key intermediate is established by its ability to form more complex structures used in the industry researchgate.net. Its chemical relatives are frequently used as starting materials for creating new potential pesticides and herbicides .
Utility in Developing Novel Catalytic Transformations
This compound is an ideal substrate for the development and study of novel catalytic transformations due to the specific reactivity of its benzylic chloride. Catalytic processes are crucial for achieving high efficiency, selectivity, and yield in chemical reactions.
Two primary areas where this compound is useful for catalyst development are:
Catalytic Dehydrochlorination: The elimination of hydrogen chloride to form 4-chlorostyrene can be achieved using a base. However, developing catalytic methods for this transformation can offer milder reaction conditions and improved environmental profiles. This molecule serves as a model substrate to test the efficacy of new catalysts designed for dehydrohalogenation reactions.
Catalytic Nucleophilic Substitution: The substitution of the benzylic chlorine can be facilitated and controlled by various catalysts, including phase-transfer catalysts or metal-based catalysts. Researchers can use this compound to screen new catalytic systems, optimizing reaction conditions to favor specific substitution products over competing elimination reactions.
The distinct difference in reactivity between the benzylic and aryl chlorides allows for selective catalytic activation of the side-chain chlorine, making it a valuable tool for developing chemoselective catalytic methods.
Application in Studying Fundamental Organic Reaction Mechanisms
The structure of this compound provides an excellent platform for studying fundamental organic reaction mechanisms, particularly the competition between substitution and elimination pathways and the vast difference in reactivity between different types of C-Cl bonds.
Aryl vs. Benzylic Reactivity: The chlorine atom attached directly to the benzene (B151609) ring is largely unreactive towards standard nucleophilic substitution. This is due to the resonance effect, which imparts a partial double-bond character to the C-Cl bond, making it stronger and harder to break vedantu.comquora.com. In stark contrast, the chlorine on the ethyl group is benzylic and thus highly susceptible to nucleophilic substitution. This molecule can therefore be used to demonstrate and quantify the profound impact of substrate structure on chemical reactivity.
Competition between SN1/SN2 and E1/E2: The benzylic chloride can react via multiple pathways. With strong, sterically unhindered nucleophiles, it may undergo an SN2 reaction. In the presence of a weak nucleophile and a polar protic solvent, it can proceed through a resonance-stabilized benzylic carbocation via an SN1 mechanism. Concurrently, the use of a strong, bulky base will favor an E2 elimination, while conditions favoring a carbocation intermediate could lead to E1 elimination. This compound is therefore a model substrate for investigating how reaction conditions (e.g., the nature of the nucleophile/base, solvent, and temperature) can be tuned to selectively favor one mechanistic pathway over another.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 4 1 Chloroethyl Benzene
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
FTIR spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule. The infrared spectrum of 1-Chloro-4-(1-chloroethyl)benzene is interpreted by assigning observed absorption bands to specific molecular vibrations, such as stretching and bending of bonds.
The key vibrational modes for this compound are:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear in the region of 3100-3000 cm⁻¹. For monosubstituted benzenes, these bands are observed around 3080 to 3030 cm⁻¹. nih.gov
Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl group are expected in the 3000-2850 cm⁻¹ range. Specifically, the asymmetric and symmetric stretching vibrations of the methyl (CH₃) group in similar structures are anticipated around 2962 cm⁻¹ and 2872 cm⁻¹, respectively. materialsciencejournal.org
Aromatic C=C Stretching: The benzene ring itself exhibits characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. These bands are good group vibrations and for benzene derivatives with heavy substituents, they tend to shift to lower wavenumbers. materialsciencejournal.org
C-Cl Stretching: The stretching vibration of the C-Cl bond is a crucial identifier. In related chloro-substituted aromatic compounds, this vibration is typically found in the 800-600 cm⁻¹ range. For instance, in (1-chloroethyl)benzene (B1265384), the C-Cl stretch is assigned to a band around 617 cm⁻¹ in the IR spectrum. materialsciencejournal.org
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly informative about the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ range.
An interactive data table summarizing the expected FTIR vibrational modes for this compound based on data from related compounds is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | Ethyl Group |
| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |
| C-H Bend (Methyl) | ~1450 and ~1375 | Methyl Group |
| In-plane C-H Bend | 1300 - 1000 | Benzene Ring |
| Out-of-plane C-H Bend (para) | 850 - 800 | Benzene Ring |
| C-Cl Stretch | 800 - 600 | Chloroalkane/Aryl Chloride |
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis
FT-Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is based on the absorption of infrared light, Raman spectroscopy is a light scattering technique. Vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for vibrations of non-polar bonds and symmetric vibrations.
For this compound, the FT-Raman spectrum would be expected to show:
A strong band for the symmetric stretching of the benzene ring, which is often weak in the FTIR spectrum.
The C-Cl stretching vibration, which is also observable in the Raman spectrum, providing confirmatory data. In a study of (1-chloroethyl)benzene, a Raman band at 619 cm⁻¹ was assigned to the C-Cl stretching mode. materialsciencejournal.org
The vibrations of the C-C backbone of the ethyl group and the benzene ring.
The combination of FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Stereochemical Elucidation
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule.
Aromatic Protons: Due to the para-substitution pattern, the protons on the benzene ring will appear as a complex AA'BB' system, which often simplifies to two doublets. The protons ortho to the chloro group (H-3 and H-5) and the protons ortho to the chloroethyl group (H-2 and H-6) will have slightly different chemical shifts, typically in the range of δ 7.2-7.5 ppm. In chlorobenzene (B131634), the aromatic protons appear in the range of 7.14 to 7.43 ppm. docbrown.infochemicalbook.com
Methine Proton (-CH(Cl)-): The proton on the carbon bearing a chlorine atom is expected to be a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift will be significantly downfield due to the deshielding effect of the chlorine atom and the benzene ring, likely in the range of δ 5.0-5.5 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet, as they are coupled to the single methine proton. The chemical shift is expected to be in the range of δ 1.5-2.0 ppm.
An interactive data table summarizing the predicted ¹H NMR data for this compound is provided below.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (H-2, H-6) | ~7.3-7.5 | Doublet | ~8.0 |
| Aromatic (H-3, H-5) | ~7.2-7.4 | Doublet | ~8.0 |
| Methine (-CH(Cl)-) | ~5.0-5.5 | Quartet | ~7.0 |
| Methyl (-CH₃) | ~1.5-2.0 | Doublet | ~7.0 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the para-substituted ring, four signals are expected for the aromatic carbons and two for the aliphatic carbons.
Aromatic Carbons: The chemical shifts of the benzene ring carbons will be influenced by the two different chloro-containing substituents. The carbon attached to the chloroethyl group (C-1) and the carbon attached to the chlorine atom (C-4) will be distinct from the other aromatic carbons. The remaining four aromatic carbons will give two signals, one for C-2 and C-6, and another for C-3 and C-5. The expected range for these signals is δ 125-145 ppm. For comparison, in 1,4-dimethylbenzene, the benzene ring carbons appear at distinct chemical shifts. docbrown.info
Aliphatic Carbons: The methine carbon (-CH(Cl)-) will be significantly deshielded by the attached chlorine atom, with an expected chemical shift in the range of δ 55-65 ppm. The methyl carbon (-CH₃) will be more shielded, appearing at approximately δ 20-30 ppm. The electronegativity of the chlorine atom causes a downfield shift for the carbon it is attached to. docbrown.info
An interactive data table with the predicted ¹³C NMR chemical shifts for this compound is shown below.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-1) | ~140-145 |
| Aromatic (C-4) | ~130-135 |
| Aromatic (C-2, C-6) | ~128-130 |
| Aromatic (C-3, C-5) | ~127-129 |
| Methine (-CH(Cl)-) | ~55-65 |
| Methyl (-CH₃) | ~20-30 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. The molecular weight of this compound is 175.05 g/mol , with a monoisotopic mass of approximately 174.00 Da. nih.gov
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for molecules containing two chlorine atoms. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with specific intensity ratios.
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways:
Loss of a Chlorine Radical: A common fragmentation pathway is the cleavage of a C-Cl bond. Loss of a chlorine radical from the ethyl side chain would lead to a carbocation at m/z 139 (for ³⁵Cl).
Loss of the Chloroethyl Group: Cleavage of the bond between the benzene ring and the chloroethyl group can occur, leading to a chlorophenyl cation.
Benzylic Cleavage: Loss of a methyl radical (CH₃) from the molecular ion after rearrangement can also occur.
Formation of a Phenyl Cation: Loss of both chlorine atoms and the ethyl group can lead to the formation of the phenyl cation at m/z 77, a common fragment for benzene derivatives. docbrown.info
The analysis of these fragment ions allows for the confirmation of the molecular structure.
Methodological Aspects in Chemical Analysis and Characterization of 1 Chloro 4 1 Chloroethyl Benzene
Chromatographic Techniques for Product Isolation and Purity Assessment
Chromatographic methods are fundamental for the separation and purification of 1-chloro-4-(1-chloroethyl)benzene from reaction mixtures and for the assessment of its purity. Gas chromatography (GC) is a primary technique employed for this purpose. nist.gov When coupled with a mass spectrometer (GC-MS), it provides not only separation but also structural information, confirming the identity of the compound. nist.govnih.gov The NIST WebBook lists gas chromatography as a relevant analytical method for this compound. nist.gov
For instance, in the analysis of related chlorinated compounds, specific GC columns are utilized. Volatile compounds can be analyzed on glass columns coated with stationary phases like 6% SP-2100 plus 4% OV-11 on Chromosorb W. For semivolatile compounds, including chlorinated substances, a 70 m glass capillary column coated with 5% OV-101 is effective. nih.gov While these examples pertain to similar structures, they highlight the types of columns that could be adapted for the analysis of this compound.
Solid-phase microextraction (SPME) followed by automated thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) is another powerful technique for the determination of related chlorinated compounds in various matrices. researchgate.netsigmaaldrich.com This method offers high sensitivity, with detection limits in the nanogram per liter (ng/L) to picogram per liter (pg/L) range, and good precision. researchgate.netsigmaaldrich.com
Table 1: GC Parameters for Analysis of Related Chlorinated Compounds
| Parameter | Volatile Compounds | Semivolatile Compounds |
|---|---|---|
| Column Type | Glass column | 70 m glass capillary column |
| Stationary Phase | 6% SP-2100 + 4% OV-11 | 5% OV-101 |
| Support | Chromosorb W | - |
| Detector | Electron detector | Electron detector |
This data is based on methods for structurally similar compounds and can be adapted for this compound. nih.gov
Quantitative Yield Determination and Reaction Monitoring Methodologies
Accurately determining the yield of this compound and monitoring the progress of its synthesis are critical aspects of its chemical production. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for quantitative analysis. By integrating the signals of the product and an internal standard of known concentration, the yield can be calculated. Both ¹H NMR and ¹³C NMR spectra provide characteristic signals for this compound that can be used for its identification and quantification. chemicalbook.comchemicalbook.com
Reaction progress can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using techniques like GC. nist.gov This allows for the tracking of the consumption of starting materials, such as 1-chloro-4-ethylbenzene, and the formation of the product. nist.gov The appearance and increase of the product peak in the chromatogram over time indicate the progression of the reaction.
Enantiomeric Excess (ee) Determination in Asymmetric Syntheses
Since this compound possesses a chiral center at the ethyl group, its asymmetric synthesis results in a mixture of enantiomers. Determining the enantiomeric excess (ee) is crucial for evaluating the effectiveness of a chiral synthesis method. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. mdpi.com
This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad chiral recognition capabilities. windows.net For example, cellulose tris(3-chloro-4-methylphenylcarbamate) is a CSP that has shown unique selectivity for a variety of chiral compounds. windows.net By separating the enantiomers, the area under each peak in the chromatogram can be used to calculate the enantiomeric ratio and, consequently, the enantiomeric excess. The development of an HPLC method would involve optimizing the mobile phase composition to achieve baseline separation of the enantiomers. mdpi.com
Future Perspectives and Emerging Research Avenues for 1 Chloro 4 1 Chloroethyl Benzene Chemistry
Development of Novel and Green Synthetic Methodologies
The imperative for environmentally responsible chemical manufacturing is steering research away from traditional synthetic protocols toward "green" alternatives. The synthesis of 1-Chloro-4-(1-chloroethyl)benzene, which can involve classical Friedel-Crafts reactions, often utilizes stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) that generate considerable waste. aip.orgyoutube.com Future methodologies are focused on minimizing this environmental footprint.
Key areas of development include:
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or clays, offers a recyclable and less corrosive alternative to traditional Lewis acids. These catalysts can simplify product purification and reduce waste streams.
Photocatalysis: Visible-light photocatalysis represents a frontier in activating substrates under mild conditions, potentially enabling the chlorination or alkylation steps with higher energy efficiency and selectivity.
Improved Atom Economy: Research aims to design synthetic routes that maximize the incorporation of atoms from reactants into the final product, thereby reducing byproducts. This contrasts with many traditional halogenation methods where stoichiometric byproducts like hydrogen halides are formed. mdpi.com
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Method (e.g., Friedel-Crafts) | Emerging Green Methodologies |
| Catalyst | Homogeneous (e.g., AlCl₃) | Heterogeneous (e.g., Zeolites), Photocatalysts |
| Conditions | Often harsh, stoichiometric catalyst | Milder, catalytic quantities |
| Waste | Significant (e.g., hydrolyzed catalyst) | Minimized, catalyst is often recyclable |
| Atom Economy | Moderate to Low | Potentially High |
Exploration of Enantioselective and Stereoselective Transformations
The presence of a chiral center at the benzylic carbon of the ethyl group means that this compound can exist as two non-superimposable mirror images, or enantiomers. As the biological activity and material properties of chiral molecules are often enantiomer-dependent, a major emerging research avenue is the ability to selectively synthesize one specific enantiomer.
Future research will likely concentrate on several key strategies:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern synthesis. ethz.ch This could involve the asymmetric reduction of a precursor ketone, 1-(4-chlorophenyl)ethan-1-one, to a chiral alcohol, followed by a stereoretentive chlorination.
Chiral Auxiliaries: Attaching a temporary, enantiopure group (a chiral auxiliary) to a precursor molecule can direct the stereochemistry of subsequent reactions before being removed. ethz.ch
Kinetic Resolution: This technique involves selectively reacting one enantiomer from a racemic (50:50) mixture at a faster rate, allowing for the separation of the unreacted, enriched enantiomer.
Achieving high enantiomeric excess (e.e.) is the primary goal, ensuring that products for specialized applications, such as pharmaceuticals or advanced polymers, possess the desired three-dimensional structure for optimal function. nih.govacs.org
Advanced Computational Modeling for Mechanism Prediction and Property Estimation
Computational chemistry has become a powerful partner to experimental work, enabling researchers to predict and understand chemical phenomena at the molecular level. For this compound, advanced modeling techniques like Density Functional Theory (DFT) are poised to accelerate discovery. researchgate.netresearchgate.net
Key applications of computational modeling include:
Mechanism Elucidation: DFT calculations can map out the energy landscapes of potential reaction pathways, identifying transition states and intermediates. aip.orgrsc.org This provides fundamental insights into how reactions occur and can help in optimizing conditions for desired outcomes.
Property Prediction: A wide range of physicochemical properties, from spectroscopic signatures (NMR, IR) to electronic properties and potential toxicity, can be estimated. nih.govnih.gov This predictive capability allows for the in silico screening of potential derivatives and reaction pathways, saving significant time and resources. researchgate.net
Regioselectivity Prediction: In reactions involving further substitution on the aromatic ring, computational models can predict which position is most likely to react, guiding synthetic strategy. nih.govmsu.edu
Table 2: Role of Computational Modeling in Research
| Computational Method | Information Gained | Impact on Research |
| Density Functional Theory (DFT) | Reaction energies, transition state structures, electron distribution. aip.org | Predicts reaction feasibility and mechanisms, guides catalyst design. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis). nih.gov | Helps identify and characterize compounds and their electronic properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicted biological activity or toxicity. | Prioritizes synthesis of compounds with desirable properties. |
Expanding Synthetic Applications in Complex Molecule Synthesis
The true potential of a chemical building block lies in its utility for constructing more elaborate and valuable molecules. This compound is a bifunctional intermediate, possessing two distinct reactive sites: the aryl chloride and the benzylic chloride. nih.govyoutube.com This differential reactivity is a key feature for future synthetic exploitation.
Emerging research will focus on selectively targeting these sites:
Aryl C-Cl Bond: This bond is amenable to a wide array of modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions, typically catalyzed by palladium or copper, allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the connection of the chlorobenzene (B131634) core to other molecular fragments. mdpi.com
Benzylic C-Cl Bond: The benzylic chloride is significantly more reactive towards nucleophilic substitution (Sₙ1 and Sₙ2 reactions) than the aryl chloride. youtube.com This allows for the introduction of a diverse range of functional groups, such as alcohols, ethers, amines, and nitriles, at this position.
The ability to perform sequential, selective reactions at these two positions opens a gateway to the efficient synthesis of novel pharmaceuticals, agrochemicals, and materials for electronics and photonics. ontosight.aiontosight.ai Researchers will likely explore one-pot or cascade reaction sequences that leverage this reactivity to build molecular complexity in a highly efficient manner.
Q & A
Q. What safety protocols are critical when handling 1-Chloro-4-(1-chloroethyl)benzene in laboratory settings?
Safe handling requires closed systems, local exhaust ventilation, and personal protective equipment (PPE), including respirators for vapor protection, chemical-resistant gloves (e.g., nitrile), and safety goggles . Emergency measures like safety showers and eyewash stations must be accessible. Contaminated surfaces should be decontaminated using inert adsorbents (e.g., sand) to prevent environmental release .
Q. How can researchers confirm the structural identity of this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, -NMR (400 MHz, CDCl) and -NMR (100 MHz, CDCl) can resolve substituent positions and electronic environments. DEPTQ experiments help distinguish CH, CH, and CH groups in complex derivatives .
Q. What solvents are compatible with reactions involving chlorinated benzene derivatives like this compound?
Non-polar solvents (e.g., dichloromethane) or halogenated solvents like parachlorobenzotrifluoride (OXSOL 100) are often used due to their inertness and ability to stabilize intermediates. Mixed isomers of monochlorotoluene (e.g., 1-chloro-2-methylbenzene) are also effective for high-temperature reactions .
Advanced Research Questions
Q. What mechanistic insights guide the stereoselective hydrogenation of alkynyl derivatives of this compound?
Chromium-catalyzed semi-hydrogenation of alkynes to cis-alkenes is achieved via ligand-controlled mechanisms. For example, Cr(0) complexes with phosphine ligands selectively reduce terminal alkynes while preserving aromatic chloro substituents. Reaction monitoring by -NMR ensures stereochemical fidelity .
Q. How can researchers address contradictions in NMR data for structurally similar derivatives?
Conflicting -NMR shifts (e.g., 376 MHz vs. 470 MHz) may arise from solvent effects or temperature variations. Standardizing conditions (e.g., CDCl at 298 K) and referencing to internal standards (e.g., TMS for ) improves reproducibility. DFT calculations can validate experimental shifts .
Q. What strategies mitigate environmental hazards during large-scale synthesis or disposal?
Environmental risk assessments should classify the compound under UN hazard category 9 (Environmentally Hazardous Substance). Waste treatment via incineration with alkali scrubbers neutralizes HCl byproducts. Biodegradation studies under OECD guidelines are recommended to evaluate persistence .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing chloro group activates the benzene ring toward nucleophilic aromatic substitution but deactivates it toward electrophilic attacks. For Suzuki-Miyaura coupling, palladium catalysts with bulky ligands (e.g., SPhos) enhance yields by reducing steric hindrance at the 1-chloroethyl site .
Methodological Notes
- Synthetic Optimization : Stability in aqueous solutions (pH 5–9) allows aqueous workup for derivatives, but pH must be tightly controlled to avoid hydrolysis of the chloroethyl group .
- Toxicity Screening : While direct carcinogenicity data for this compound is limited, analogs like 1-Chloro-4-nitrobenzene require Ames tests and in vivo studies to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
